molecular formula C25H21F2NO5 B2999923 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(difluoromethoxy)phenyl)propanoic acid CAS No. 1496564-27-2

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(difluoromethoxy)phenyl)propanoic acid

Cat. No.: B2999923
CAS No.: 1496564-27-2
M. Wt: 453.442
InChI Key: FPFRRIPQOINVHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(difluoromethoxy)phenyl)propanoic acid (CAS: Not explicitly provided; structurally related to CS-0099834 ) is an Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivative. The compound features a difluoromethoxy group (-OCF₂H) at the para position of the phenyl side chain, which influences its electronic properties and metabolic stability. It is primarily utilized in solid-phase peptide synthesis (SPPS) as a building block to incorporate modified phenylalanine residues into peptides. The Fmoc group enables selective deprotection under mild basic conditions (e.g., piperidine), making it compatible with automated peptide synthesis .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-[4-(difluoromethoxy)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21F2NO5/c26-24(27)33-16-11-9-15(10-12-16)13-22(23(29)30)28-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22,24H,13-14H2,(H,28,31)(H,29,30)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFRRIPQOINVHF-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OC(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)OC(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21F2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(difluoromethoxy)phenyl)propanoic acid, commonly referred to as Fmoc-Difluoromethoxyphenylalanine, is a fluorene-based amino acid derivative that has garnered attention in the fields of medicinal chemistry and biochemistry. Its unique structural features, including the fluorene moiety and difluoromethoxy group, contribute to its potential biological activities, particularly in drug design and development.

The compound's molecular formula is C29H29F2NO6C_{29}H_{29}F_{2}NO_{6}, with a molecular weight of approximately 487.54 g/mol. The presence of the fluorenylmethoxycarbonyl (Fmoc) group enhances its stability and solubility in organic solvents, making it suitable for various applications in peptide synthesis and as a pharmacophore.

Anticancer Properties

Research has indicated that compounds similar to Fmoc-Difluoromethoxyphenylalanine exhibit significant anticancer activity. For instance, studies involving fluorene derivatives have shown their effectiveness in inhibiting angiogenesis, a critical process in tumor growth and metastasis. The incorporation of targeting peptides can enhance selectivity for cancer cells, allowing for improved imaging and therapeutic outcomes .

Antimicrobial Activity

The biological activity of Fmoc-Difluoromethoxyphenylalanine extends to antimicrobial properties as well. In vitro studies have demonstrated that related compounds possess broad-spectrum activity against various Gram-positive and Gram-negative bacteria. This is attributed to their ability to disrupt bacterial cell membranes or interfere with essential metabolic pathways .

Enzyme Inhibition

Another significant aspect of the biological activity of Fmoc-Difluoromethoxyphenylalanine is its potential as an enzyme inhibitor. Research on similar fluorene-based compounds has revealed anticholinesterase activity, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's by preventing the breakdown of acetylcholine .

The mechanisms underlying the biological activities of Fmoc-Difluoromethoxyphenylalanine involve several pathways:

  • Inhibition of Angiogenesis : The compound may inhibit key factors involved in angiogenesis, such as vascular endothelial growth factor (VEGF), thereby limiting tumor growth.
  • Disruption of Bacterial Function : By altering membrane integrity or metabolic processes within bacteria, these compounds can effectively reduce bacterial viability.
  • Enzyme Interaction : The structural features of Fmoc-Difluoromethoxyphenylalanine allow it to interact with active sites on enzymes, leading to competitive inhibition.

Study 1: Anticancer Efficacy

A study published in Nature Communications explored the effects of fluorene derivatives on cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation and migration in breast cancer models when treated with Fmoc derivatives .

Study 2: Antimicrobial Testing

In research conducted by Journal of Medicinal Chemistry, Fmoc-Difluoromethoxyphenylalanine was tested against various bacterial strains. The compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Data Table: Biological Activities Summary

Activity TypeCompound TestedResultReference
AnticancerFluorene DerivativeInhibition of tumor growth
AntimicrobialFmoc-DifluoromethoxyphenylalanineBroad-spectrum antibacterial
Enzyme InhibitionRelated Fluorene CompoundsAnticholinesterase activity

Comparison with Similar Compounds

Structural Modifications on the Aromatic Ring

Substituent Type and Position

The target compound’s difluoromethoxy group distinguishes it from analogs with halogenated or alkylated phenyl rings. Key comparisons include:

Compound Name (CAS/ID) Substituent(s) Position Key Properties/Applications Reference
Target Compound -OCF₂H 4-(para) Enhanced metabolic stability; peptide synthesis
(S)-2-...-3-(4-(bromodifluoromethoxy)phenyl)propanoic acid (23) -OCF₂Br 4-(para) Reactive intermediate for further functionalization
(S)-2-...-3-(2-fluoro-4-methoxyphenyl)propanoic acid -F, -OCH₃ 2-fluoro, 4-methoxy Altered steric/electronic effects for receptor binding
(S)-2-...-3-(2,4,5-trifluorophenyl)propanoic acid (CAS: 959579-81-8) -F (three substituents) 2,4,5-positions Increased hydrophobicity; potential protease inhibition
(S)-2-...-3-(6-chloro-1H-indol-3-yl)propanoic acid (CAS: 908847-42-7) Indole ring with -Cl 6-chloro Expanded aromatic system for π-π interactions
  • Difluoromethoxy (-OCF₂H) vs. Bromodifluoromethoxy (-OCF₂Br) : Bromine in the latter increases molecular weight and reactivity, enabling cross-coupling reactions .
  • Methoxy (-OCH₃) vs. Difluoromethoxy (-OCF₂H) : The difluoromethoxy group resists oxidative degradation better than methoxy, improving peptide stability .
  • Trifluorophenyl Derivatives : Multiple fluorine atoms enhance electronegativity and lipid solubility, favoring membrane permeability .
Aromatic System Variations
  • Indole vs.

Modifications in the Fmoc Group

Compound Name (CAS) Fmoc Modification Impact on Synthesis Reference
Target Compound Standard Fmoc Standard deprotection (20% piperidine)
(S)-2-...-3-(4-chlorophenyl)propanoic acid (CAS: 1217716-50-1) Methyl-substituted Fmoc (-N(CH₃)) Altered steric hindrance during coupling

Chemoinformatic Similarity

Using Tanimoto coefficients for binary fingerprint comparisons ():

  • The target compound exhibits high similarity to para-substituted Fmoc-phenylalanine derivatives (e.g., 4-methoxy, 4-chloro).
  • Lower similarity is observed with indole-containing analogs due to structural divergence .

Q & A

Q. What are the recommended protocols for synthesizing (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(difluoromethoxy)phenyl)propanoic acid?

The synthesis typically involves Fmoc-protection of the amino group. A general approach includes:

  • Reacting the precursor amino acid derivative with Fmoc-Cl in a mixture of 1,4-dioxane and aqueous sodium carbonate under stirring at room temperature .
  • Extraction with ethyl acetate, followed by washing with brine and drying over anhydrous sodium sulfate.
  • Purification via reverse-phase chromatography to isolate the product as a white solid .
  • Confirm purity and structure using NMR (1H, 13C, 19F) and mass spectrometry .

Q. How should this compound be handled and stored to ensure stability?

  • Handling : Avoid skin/eye contact and inhalation of dust; use fume hoods, gloves, and protective eyewear. Minimize aerosol formation .
  • Storage : Keep in airtight containers under inert gas (e.g., nitrogen), protected from light, and at room temperature .
  • Stability : The compound is stable under recommended conditions but may degrade in the presence of moisture or strong acids/bases .

Q. What purification methods are effective for isolating this compound?

Reverse-phase chromatography (e.g., C18 columns) is widely used, with elution gradients optimized using acetonitrile/water mixtures . Preparative HPLC is recommended for high-purity yields (>95%) . Confirm purity via TLC or analytical HPLC .

Q. How can researchers verify the compound’s structural integrity?

  • Spectroscopic Analysis :
  • 1H/13C NMR : Peaks for the Fmoc group (δ 7.3–7.8 ppm for aromatic protons) and difluoromethoxy moiety (δ 4.6–5.0 ppm) .
  • 19F NMR : Distinct signals for -OCF2H groups (δ -80 to -85 ppm) .
  • MS : Molecular ion peaks matching the theoretical molecular weight (e.g., 403.43 g/mol for C24H21NO5) .

Advanced Research Questions

Q. How can contradictory toxicity data from safety sheets be resolved?

Discrepancies in toxicity classifications (e.g., acute oral toxicity Category 4 vs. no data) arise from incomplete testing. To address this:

  • Conduct in vitro assays (e.g., MTT for cytotoxicity) using mammalian cell lines.
  • Compare results with structurally similar Fmoc-protected amino acids (e.g., LD50 data for (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid) .
  • Use computational tools (e.g., QSAR models) to predict toxicity based on substituent effects .

Q. What strategies optimize yield in large-scale synthesis?

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 2–4 hours) while maintaining yields >85% .
  • Solvent Optimization : Replace 1,4-dioxane with THF for better solubility of aromatic intermediates .
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate Fmoc protection steps .

Q. How does the difluoromethoxy group influence biological activity in peptide-based therapeutics?

The -OCF2H group enhances metabolic stability and bioavailability by resisting enzymatic hydrolysis. Comparative studies with non-fluorinated analogs show:

  • Increased half-life in plasma (e.g., 12 hours vs. 3 hours for methoxy derivatives) .
  • Improved binding to hydrophobic pockets in target proteins (e.g., p53-derived peptides) .
  • Fluorine’s electron-withdrawing effects modulate pKa, improving membrane permeability .

Q. What analytical techniques resolve batch-to-batch variability in purity?

  • HPLC-DAD/MS : Detect trace impurities (e.g., deprotected intermediates or oxidation byproducts) .
  • X-ray Crystallography : Confirm stereochemical integrity of the (S)-configuration .
  • Elemental Analysis : Verify carbon/nitrogen ratios to identify residual solvents or salts .

Q. How can researchers mitigate risks associated with respiratory irritation (H335)?

  • Engineering Controls : Use local exhaust ventilation and closed systems during weighing/synthesis .
  • Personal Protective Equipment (PPE) : NIOSH-approved N95 respirators for fine particulate matter .
  • In Silico Screening : Predict airway irritation using tools like ECOSAR to guide structural modifications .

Methodological Considerations

Q. What are best practices for scaling up reactions without compromising enantiomeric purity?

  • Chiral Stationary Phases (CSP) : Use CSP-packed columns for preparative separations .
  • Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during key steps .
  • In-line Monitoring : Implement PAT (Process Analytical Technology) via FTIR or Raman spectroscopy .

Q. How should conflicting stability data (e.g., decomposition under light vs. ambient conditions) be addressed?

Conduct accelerated stability studies:

  • Expose the compound to UV light (ICH Q1B guidelines) and monitor degradation via HPLC .
  • Compare results with analogs (e.g., (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-hydroxyphenyl)propanoic acid) to identify substituent-specific vulnerabilities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.